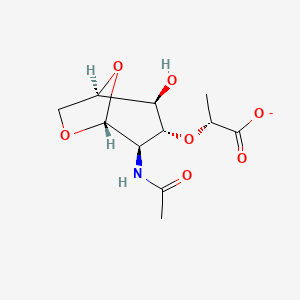

1,6-anhydro-N-acetyl-beta-muramate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,6-anhydro-N-acetyl-beta-muramate is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of 1,6-anhydro-N-acetyl-beta-muramic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 1,6-anhydro-N-acetyl-beta-muramic acid.

Applications De Recherche Scientifique

Bacterial Cell Wall Recycling

1,6-Anhydro-N-acetyl-beta-muramate plays a crucial role in the recycling of bacterial cell walls. It is derived from the degradation of peptidoglycan, a major component of bacterial cell walls. The enzyme anhydro-N-acetylmuramic acid kinase (AnmK) phosphorylates this compound to produce N-acetylmuramate 6-phosphate, which is subsequently utilized in peptidoglycan biosynthesis. This process is vital for the survival and growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Antibiotic Resistance Research

Research indicates that the metabolic pathways involving this compound are linked to antibiotic resistance mechanisms in bacteria. By understanding how bacteria utilize this compound for cell wall synthesis and recycling, researchers can identify potential targets for new antibiotics or adjuvants that could inhibit these pathways and enhance the efficacy of existing antibiotics .

Synthesis and Chemical Applications

A novel synthesis method for producing this compound from N-acetylglucosamine has been developed, which simplifies its production in laboratory settings . This efficient synthesis opens avenues for further studies into its biochemical properties and applications in drug development.

Biochemical Studies

Biochemical investigations have revealed that this compound is critical in various enzymatic reactions related to carbohydrate metabolism. For instance, AnmK's catalytic activity involves the cleavage of the 1,6-anhydro bond and phosphorylation of the C6 hydroxyl group, which facilitates the entry of N-acetylmuramate into metabolic pathways . High-resolution X-ray crystallography has provided insights into the structural dynamics of AnmK and its interaction with this compound.

Case Study 1: Enzyme Kinetics

A study conducted on Pseudomonas aeruginosa demonstrated that the enzyme AnmK effectively catalyzes the conversion of this compound under varying conditions of ATP concentration. The kinetic parameters established provide a foundation for understanding how this enzyme can be targeted in antibiotic resistance strategies .

Case Study 2: Antimicrobial Susceptibility

Research on the antimicrobial susceptibility of Pseudomonas aeruginosa strains with disrupted AnmK genes showed altered growth rates when exposed to imipenem. This indicates that targeting the metabolic pathways involving this compound could enhance susceptibility to antibiotics .

Analyse Des Réactions Chimiques

Phosphorylation by Anhydro-N-acetylmuramic Acid Kinase (AnmK)

This ATP-dependent reaction initiates the cell wall recycling pathway by phosphorylating anhMurNAc, enabling downstream processing:

Reaction:

ATP+1 6 anhydro N acetyl muramate+H2O→ADP+N acetylmuramate 6 phosphate

Ring-Opening and Ether Cleavage by MurQ Etherase

The phosphorylated product undergoes further processing to generate N-acetylglucosamine-6-phosphate, a glycolysis intermediate:

Reaction:

N acetylmuramate 6 phosphate→N acetylglucosamine 6 phosphate+D lactate

Enzymatic Cleavage of Disaccharide Derivatives

anhMurNAc is also found in disaccharides like GlcNAc-1,6-anhMurNAc, which are processed by lytic transglycosylases and hydrolases:

Reaction:

GlcNAc 1 4 anhMurNAc peptide→GlcNAc+anhMurNAc peptide

Comparative Analysis of Key Reactions

Synthetic and Structural Insights

-

Synthesis : A 5-step route from N-acetylglucosamine enables large-scale production for research .

-

Structural Features : The 1,6-anhydro ring imposes conformational strain, facilitating enzymatic recognition .

Implications for Antibiotic Development

Disrupting anhMurNAc processing (e.g., AnmK/MurQ inhibition) could combat antibiotic resistance by blocking cell wall recycling in pathogens like Pseudomonas aeruginosa .

Propriétés

Formule moléculaire |

C11H16NO7- |

|---|---|

Poids moléculaire |

274.25 g/mol |

Nom IUPAC |

(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate |

InChI |

InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1 |

Clé InChI |

ZFEGYUMHFZOYIY-YVNCZSHWSA-M |

SMILES |

CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |

SMILES isomérique |

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |

SMILES canonique |

CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.